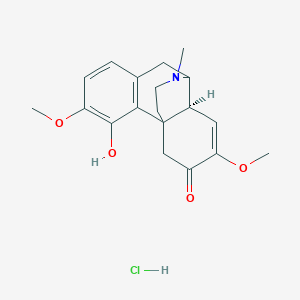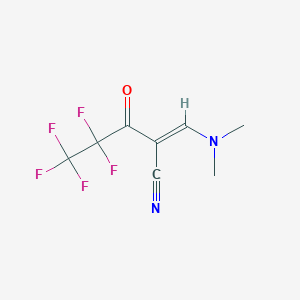
Fmoc-L-Cys(S-DMP)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Cys(S-DMP)-OH: is a derivative of the amino acid cysteine, where the thiol group is protected by a dimethylpropanesulfonyl (DMP) group. The compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, to protect the thiol group of cysteine from unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(S-DMP)-OH typically involves the protection of the thiol group of cysteine with the dimethylpropanesulfonyl group, followed by the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Functionalized cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-Cys(S-DMP)-OH is widely used in the synthesis of complex peptides and proteins, particularly those containing multiple cysteine residues. The protection of the thiol group allows for selective deprotection and subsequent formation of disulfide bonds.
Biology: In biological research, this compound is used to study protein folding and stability, as well as to investigate the role of cysteine residues in enzymatic activity and protein-protein interactions.
Medicine: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and antimicrobial peptides. The protection of the thiol group is crucial for maintaining the stability and activity of these therapeutic peptides.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The compound’s stability and ease of handling make it a valuable tool in industrial peptide synthesis.
Mecanismo De Acción
The primary mechanism of action of Fmoc-L-Cys(S-DMP)-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The dimethylpropanesulfonyl group provides steric hindrance and electronic stabilization, ensuring the thiol group remains protected until it is selectively deprotected under specific conditions. The Fmoc group protects the amino group, allowing for sequential peptide bond formation.
Comparación Con Compuestos Similares
Fmoc-L-Cys(Trt)-OH: Cysteine protected with a trityl group.
Fmoc-L-Cys(Acm)-OH: Cysteine protected with an acetamidomethyl group.
Fmoc-L-Cys(StBu)-OH: Cysteine protected with a tert-butylthio group.
Uniqueness: Fmoc-L-Cys(S-DMP)-OH offers a unique combination of steric and electronic protection for the thiol group, making it particularly suitable for the synthesis of peptides with multiple cysteine residues. The dimethylpropanesulfonyl group provides a balance between stability and ease of deprotection, which is not always achievable with other protecting groups.
Propiedades
IUPAC Name |
(2R)-3-[(2,6-dimethoxyphenyl)disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S2/c1-31-22-12-7-13-23(32-2)24(22)35-34-15-21(25(28)29)27-26(30)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,20-21H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHFLRLDQLVNK-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B6308470.png)



![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate](/img/structure/B6308526.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
